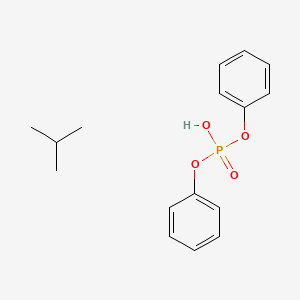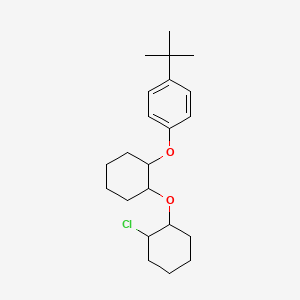
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, two cyclohexyl groups, and a chlorinated cyclohexyl moiety
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the chlorination of cyclohexane to produce 2-chlorocyclohexanol. This intermediate is then reacted with another cyclohexanol derivative under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific applications, such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring, lacking the additional cyclohexyl and chlorinated moieties.
Chlorocyclohexane: Contains a chlorine atom attached to a cyclohexane ring, but does not have the complex structure of the target compound.
Cyclohexylbenzene: Features a cyclohexyl group attached to a benzene ring, without the tert-butyl and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C22H33ClO2 |
|---|---|
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[2-(2-chlorocyclohexyl)oxycyclohexyl]oxybenzene |
InChI |
InChI=1S/C22H33ClO2/c1-22(2,3)16-12-14-17(15-13-16)24-20-10-6-7-11-21(20)25-19-9-5-4-8-18(19)23/h12-15,18-21H,4-11H2,1-3H3 |
Clave InChI |
FQCZTHCOSRVRPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OC3CCCCC3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


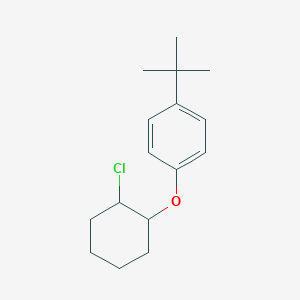
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
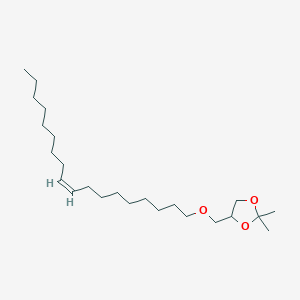
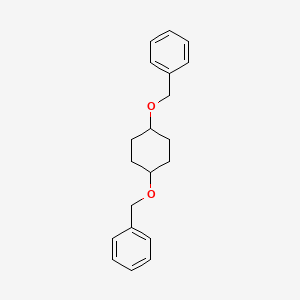

![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
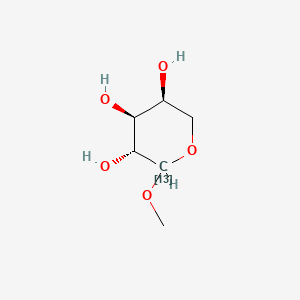
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)

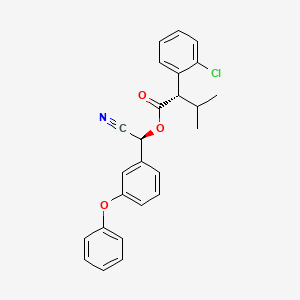

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
